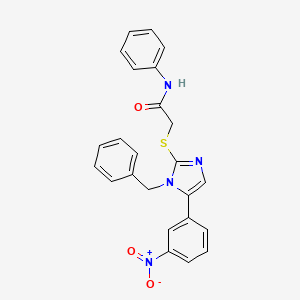

2-((1-苄基-5-(3-硝基苯基)-1H-咪唑-2-基)硫代)-N-苯基乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

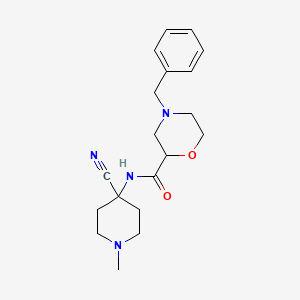

The compound "2-((1-benzyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide" is a derivative of phenylacetamide, which is a functional group characterized by the presence of an acetyl group (a methyl group attached to a carbonyl) linked to a phenyl group. This compound is part of a broader class of compounds that have been synthesized and evaluated for various biological activities, including antimicrobial and antitumor properties .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions starting with basic aromatic or heterocyclic amines. For instance, the synthesis of N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamide and phenylacetamide derivatives involves acetylation and subsequent reactions with different amines or thiols . Similarly, the synthesis of benzothiazole derivatives bearing different heterocyclic rings starts with a reaction between an amine and a thiol, followed by acetylation and further functionalization . These methods suggest that the synthesis of the compound would likely involve a similar strategy, starting with the appropriate imidazole derivative and introducing the benzyl and nitrophenyl groups through electrophilic aromatic substitution or related reactions.

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed using various spectroscopic methods, including 1H NMR, FTIR, MS, and elemental analysis . The presence of imidazole and benzothiazole rings in these compounds indicates a complex molecular structure with multiple sites for potential protonation, as evidenced by the determination of pKa values in related studies . The molecular structure of the compound would be expected to show similar complexity, with potential interactions between the imidazole ring and the nitrophenyl and benzyl substituents.

Chemical Reactions Analysis

The chemical reactivity of phenylacetamide derivatives is influenced by the substituents on the aromatic rings. For example, the introduction of heterocyclic rings such as imidazole or pyridyl can significantly affect the binding affinity of these compounds to biological receptors . The presence of a nitro group in the compound suggests that it could undergo reduction to an amino group, which could further modify its chemical and biological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. The acidity constants (pKa values) of these compounds can vary significantly depending on the nature of the substituents on the imidazole and benzothiazole rings . The intermolecular interactions, such as C–H…π contacts, can stabilize the crystal structure of these compounds, as seen in related studies . The compound would likely exhibit similar properties, with its physical state, solubility, and stability being influenced by the specific configuration of its substituents.

科学研究应用

抗菌剂

2-((1-苄基-5-(3-硝基苯基)-1H-咪唑-2-基)硫代)-N-苯基乙酰胺的几种衍生物已被合成用作抗菌剂。这些化合物对细菌表现出显着的活性,突出了它们在治疗细菌感染中的潜力 (Ramalingam、Ramesh 和 Sreenivasulu,2019)。

抗惊厥活性

对该化合物衍生物的研究显示出在抗惊厥活性方面有希望的结果,特别是对由最大电休克 (MES) 诱发的癫痫发作。一种特定的衍生物,2-(1H-咪唑-1-基)-N-(邻氯苯基)乙酰胺,在此领域表现出显着的有效性 (Aktürk、Kılıç、Erol 和 Pabuccuoglu,2002)。

基础油抗氧化剂

某些苯并咪唑衍生物,包括 2-((1-苄基-5-(3-硝基苯基)-1H-咪唑-2-基)硫代)-N-苯基乙酰胺的变体,已被研究其作为基础油中的抗氧化剂的有效性。通过研究当地基础油的氧化稳定性来确定其抑制效率 (Basta、El-Bassoussi、Salem、Nessim、Ahmed 和 Attia,2017)。

抗肿瘤活性

已经对该化合物的衍生物的抗肿瘤活性进行了研究。特定的衍生物对一些癌细胞系表现出相当大的抗癌活性,使其成为癌症治疗的有希望的候选者 (Yurttaş、Tay 和 Demirayak,2015)。

抗菌和抗氧化剂

一些衍生物已合成,重点关注其抗菌和抗氧化特性。这些化合物已显示出对各种细菌和真菌的有效抗菌活性,并表现出良好的抗氧化活性 (Naraboli 和 Biradar,2017)。

作用机制

Target of Action

Imidazole derivatives have been reported to exhibit a broad range of biological activities . They are known to interact with various enzymes and receptors in the body, influencing numerous biochemical processes. The specific targets would depend on the exact structure and functional groups present in the compound.

Mode of Action

Imidazole derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function . The presence of the benzyl, nitrophenyl, and phenylacetamide groups in this compound could influence its interaction with its targets, potentially enhancing its binding affinity or altering its mode of action.

Biochemical Pathways

Given the broad range of activities associated with imidazole derivatives, it’s likely that this compound could influence multiple pathways . The downstream effects would depend on the specific targets and mode of action of the compound.

属性

IUPAC Name |

2-[1-benzyl-5-(3-nitrophenyl)imidazol-2-yl]sulfanyl-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N4O3S/c29-23(26-20-11-5-2-6-12-20)17-32-24-25-15-22(19-10-7-13-21(14-19)28(30)31)27(24)16-18-8-3-1-4-9-18/h1-15H,16-17H2,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTQLOAOFGVFHPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=CN=C2SCC(=O)NC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)(4-methoxyphenyl)amino)-N-(m-tolyl)acetamide](/img/structure/B3017533.png)

![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline](/img/structure/B3017536.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B3017539.png)

![3-(1H-indol-3-yl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)propanamide](/img/structure/B3017543.png)

![N-(5-chloro-2-methoxyphenyl)-2-[(4-oxo-3-phenyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B3017545.png)

![6-Acetyl-2-(4-methylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B3017549.png)

![2-Chloro-N-[1-(2-morpholin-4-yl-2-oxoethyl)indol-5-yl]acetamide](/img/structure/B3017555.png)